8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
Overview
Description
8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid is a chemical compound with the CAS Number: 1160246-82-1. It has a molecular weight of 298.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C14H22N2O5 . The InChI code for this compound is 1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-9(11(18)19)10(17)15-14/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19) .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 298.34 .Scientific Research Applications
Supramolecular Arrangements and Crystal Structures
Research has demonstrated the utility of cyclohexane-5-spirohydantoin derivatives, including compounds similar to 8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid, in understanding supramolecular arrangements. The study of these compounds' molecular and crystal structures has shed light on the role of substituents in supramolecular interactions, providing insights into the design of new materials with tailored properties (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
Spirolactams, including derivatives of this compound, have been synthesized as conformationally restricted pseudopeptides. These compounds serve as surrogates for dipeptides in peptide synthesis, aiding in the study of peptide conformations and potentially improving the stability and efficacy of peptide-based drugs (Fernandez et al., 2002).
Synthesis of Biologically Active Compounds
The compound has been involved in the synthesis of spirocyclic and heterocyclic compounds with potential biological activity. This research contributes to the development of new therapeutic agents, highlighting the compound's role in the synthesis of complex organic molecules (Moskalenko & Boev, 2012).
Protecting Group Application in Organic Synthesis
Research into new reagents for the introduction of Boc (tert-butyloxycarbonyl) protecting groups to amines has identified compounds structurally related to this compound as efficient agents. This application is critical in peptide and protein synthesis, where protecting groups are essential for the selective formation of peptide bonds (Rao et al., 2017).
NMR Spectroscopy for Stereochemical Analysis
NMR spectroscopy techniques have been employed to determine the absolute configuration of compounds similar to this compound. This application is vital in the field of chiral chemistry, assisting in the stereochemical analysis of molecules and the development of enantiomerically pure substances (Jakubowska et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUMCYVKNAETFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)C(=O)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.